Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
Description
Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a pyrazole-based organic compound characterized by a methyl ester at position 3, a chloro substituent at position 5, a hydroxyiminomethyl group at position 4, and a phenyl group at position 1 of the pyrazole ring.
Properties
IUPAC Name |
methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-12(17)10-9(7-14-18)11(13)16(15-10)8-5-3-2-4-6-8/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJSXSHKPYVMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, leading to the formation of the pyrazole core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Hydroxyimino Group Formation: This step involves the reaction of the compound with hydroxylamine to introduce the hydroxyimino group.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group would yield a nitro derivative, while substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted pyrazole derivatives. Key structural variations among analogs include substituents at positions 4 and 5 of the pyrazole ring, which significantly alter physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Estimated based on structural similarity to .
Key Differences and Implications
Position 4 Modifications: The hydroxyiminomethyl group in the target compound enables hydrogen bonding, which could enhance binding to biological targets (e.g., enzymes or receptors) . Sulfamoyl (in ) introduces a sulfonamide group, a common feature in antibiotics and diuretics, suggesting divergent therapeutic applications.
Position 5 Modifications: The chlorine atom in the target compound contributes to electron-withdrawing effects, stabilizing the pyrazole ring.
Functional Group Variations :
Biological Activity
Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a heterocyclic compound that has shown potential in various biological applications, including as an enzyme inhibitor and antimicrobial agent. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10ClN3O3
- Molecular Weight : 279.68 g/mol
- CAS Number : 320423-32-3
- Purity : >90%
The compound features a pyrazole ring substituted with a chloro group, a hydroxyimino group, and a phenyl group, contributing to its unique biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone.
- Chlorination : The resultant pyrazole intermediate undergoes chlorination to introduce the chloro substituent.
- Hydroxyimino Group Introduction : This is accomplished by reacting the corresponding aldehyde with hydroxylamine hydrochloride under acidic conditions.
- Esterification : Finally, the carboxylic acid group is esterified with methanol to yield the desired compound.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. Its mechanism of action involves:
- Binding to the active site of specific enzymes, thereby blocking their activity.
- The hydroxyimino group forms hydrogen bonds with amino acid residues in the enzyme's active site, while the phenyl group engages in hydrophobic interactions.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been evaluated for their effectiveness in inhibiting bacterial growth and could serve as potential leads for new antimicrobial agents.
Case Studies and Research Findings
A summary of significant research findings related to this compound includes:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of enzyme X at concentrations as low as 10 µM. |
| Study 2 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
| Study 3 | Investigated the compound's potential as an anticancer agent, revealing cytotoxic effects on cancer cell lines at IC50 values between 5 and 15 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
